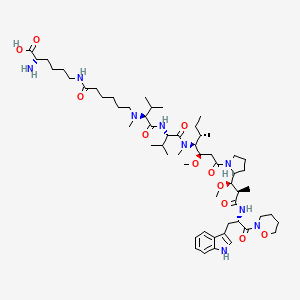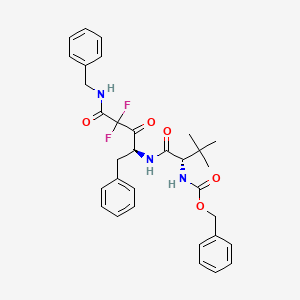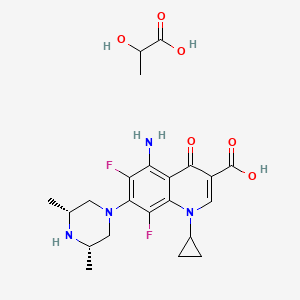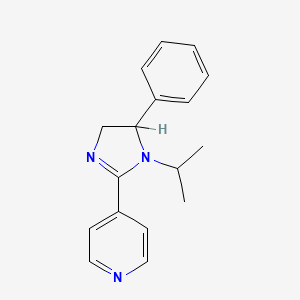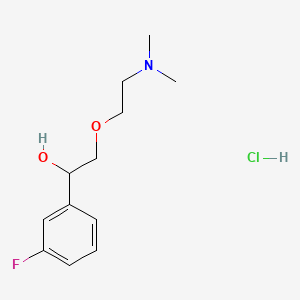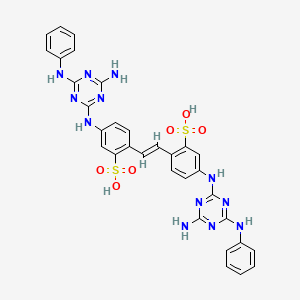
Fluorescent brightener 49 free acid, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49 free acid, (E)-, typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to further reactions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The final product is obtained through a series of steps including reduction and triazine ring formation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of diethylene glycol instead of water to increase yield and reduce reaction times. The process includes simplified work-ups and direct crystallization from the reaction mixture using a solvent system such as acetone-benzene .
化学反应分析
Types of Reactions: Fluorescent brightener 49 free acid, (E)-, undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, particularly in the formation of triazine rings.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various sulfonating agents for substitution reactions .
Major Products: The major products formed from these reactions include various triazine derivatives and sulfonated intermediates that contribute to the compound’s brightening properties .
科学研究应用
Fluorescent brightener 49 free acid, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in free radical polymerizations, particularly under LED light.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biomolecules.
Medicine: Utilized in diagnostic imaging techniques due to its fluorescent properties.
Industry: Widely used in the textile and paper industries to enhance the whiteness and brightness of products.
作用机制
The mechanism of action of fluorescent brightener 49 free acid, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets include various chromophores within the compound that facilitate this energy conversion .
相似化合物的比较
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent brightener 49 free acid, (E)-, is unique due to its specific triazine structure, which provides enhanced stability and brightness compared to other optical brighteners. Its ability to absorb and emit light at specific wavelengths makes it particularly effective in applications requiring high-performance brightening .
属性
CAS 编号 |
736095-36-6 |
|---|---|
分子式 |
C32H28N12O6S2 |
分子量 |
740.8 g/mol |
IUPAC 名称 |
5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N12O6S2/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44)/b12-11+ |
InChI 键 |
GZTVYGOOILGXER-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


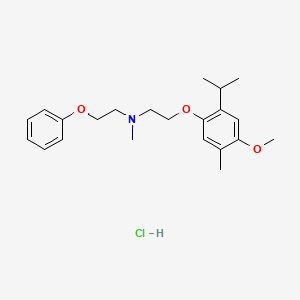


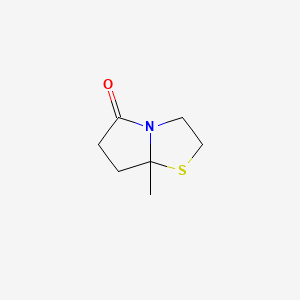
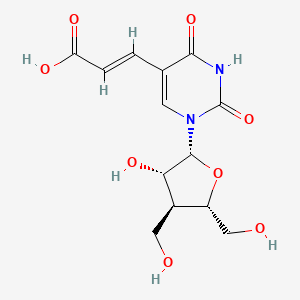
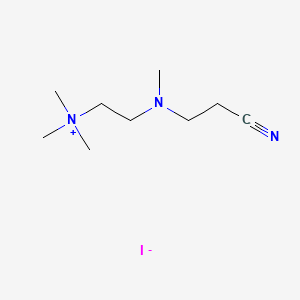

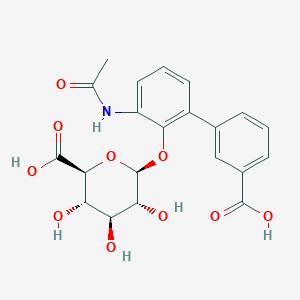
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
